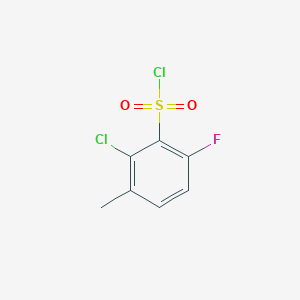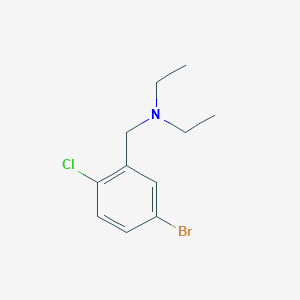
N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine
Overview
Description
N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine is an organic compound characterized by the presence of bromine and chlorine atoms attached to a benzyl group, which is further connected to an ethylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine typically involves the reaction of 5-bromo-2-chlorobenzyl chloride with ethylethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamine moiety, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can target the benzyl group, potentially converting it to a benzyl alcohol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3) can be employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Amides, nitriles.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate biological pathways by either activating or inhibiting the function of these targets, leading to various physiological effects.
Comparison with Similar Compounds
- 5-Bromo-2-chlorobenzyl alcohol
- 2-Bromo-5-chlorobenzyl alcohol
- 4-Bromo-2-methoxybenzyl alcohol
Comparison: N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine is unique due to the presence of both bromine and chlorine atoms on the benzyl ring, combined with an ethylethanamine moiety. This structural combination imparts distinct chemical and biological properties compared to similar compounds, which may only have one halogen substituent or different functional groups.
Properties
IUPAC Name |
N-[(5-bromo-2-chlorophenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClN/c1-3-14(4-2)8-9-7-10(12)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUAHQDVTCMGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


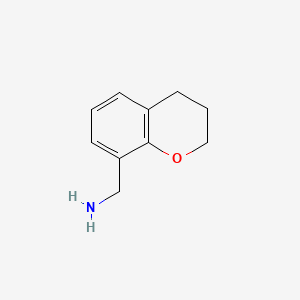
![6-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1457589.png)

![9-Bromo-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1457592.png)
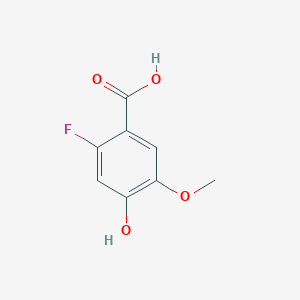
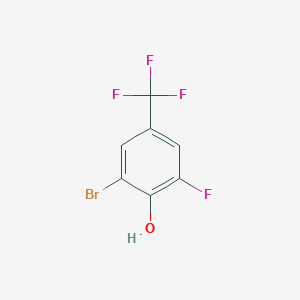
![7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine](/img/structure/B1457596.png)
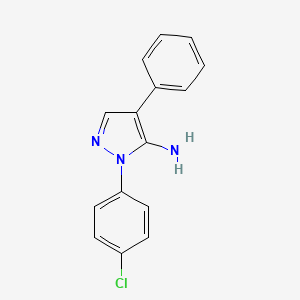
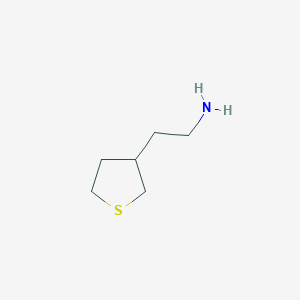
![(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1457599.png)

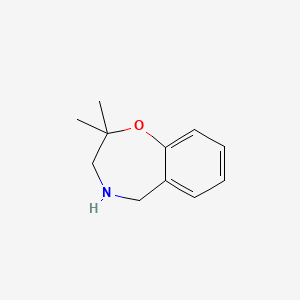
![8-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1457604.png)
